7-Methyl-cholic acid is a bile acid derivative that has garnered interest due to its potential applications in medical and biochemical research, particularly regarding its role as a cholelitholytic agent. This compound is classified within the family of bile acids, which are steroid acids produced by the liver and play a crucial role in the digestion and absorption of fats.
7-Methyl-cholic acid is synthesized from natural bile acids through various chemical modifications. The synthesis of this compound has been documented in several studies, highlighting its structural variations and the methods employed to produce it.
The synthesis of 7-Methyl-cholic acid involves multiple chemical reactions that modify existing bile acids. Several methods have been reported for its preparation:
For instance, one synthesis route involves converting methyl 3alpha-carbethoxy-12alpha-hydroxy-7-oxo-5beta-cholan-24-oate to a 7-en-6-one derivative through a series of acetylation, reduction, dehydration, and oxidation reactions, resulting in good yields of the final product .
The molecular structure of 7-Methyl-cholic acid features a steroid backbone with several hydroxyl groups and a methyl group at the 7-position.
The three-dimensional structure can be visualized using molecular modeling software, which reveals the spatial arrangement of atoms that contribute to its biological activity.
7-Methyl-cholic acid undergoes various chemical reactions that are essential for its biological function:
These reactions are crucial for understanding how this compound interacts with biological systems and its potential therapeutic effects .
The mechanism by which 7-Methyl-cholic acid exerts its effects primarily involves:
Relevant studies have characterized these properties to optimize storage and application conditions for research purposes .
7-Methyl-cholic acid has several scientific applications:
Bile acid research entered a transformative phase in the 1980s with the strategic design of synthetic analogues to probe structure–function relationships. The seminal work by researchers in 1987 marked the first comprehensive characterization of 7β-methyl-cholic acid (7β-MCA), a C24 bile acid analogue engineered to resist bacterial modifications while preserving core physiological functions [1] [6]. This innovation emerged from the understanding that microbial 7α-dehydroxylation—catalyzed by the bai operon in gut bacteria—converts primary bile acids (cholic acid [CA] and chenodeoxycholic acid [CDCA]) into more hydrophobic secondary forms (deoxycholic acid [DCA] and lithocholic acid [LCA]). These transformations profoundly influence cholesterol solubility, signaling kinetics, and toxicity profiles [4] [9]. The development of 7β-MCA represented a deliberate strategy to decouple bile acid physiology from microbiota-dependent metabolism, enabling researchers to isolate specific pathways in cholesterol homeostasis and enterohepatic signaling [1] [8].
7β-MCA’s defining feature is the methyl group at the C7β position, which sterically hinders bacterial 7α-dehydroxylase activity. When administered orally (0.075% in rodent chow), it rapidly incorporates into the enterohepatic circulation, becoming a major component of gallbladder bile. Notably, it reduces biliary CA concentration by ~40% without altering CDCA levels, demonstrating selective modulation of the bile acid pool [1] [6]. This analogue retains the ability to inhibit hepatic HMG-CoA reductase (by 70% vs. controls), mirroring natural bile acids’ suppression of cholesterol synthesis. However, unlike CA or CDCA, it leaves cholesterol 7α-hydroxylase (CYP7A1)—the rate-limiting enzyme in bile acid synthesis—unchanged, indicating distinct regulatory nodes [1] [5]. Its resistance to deconjugation and dehydroxylation permits unique pharmacokinetic behavior, making it a persistent modulator of enterohepatic signaling pathways, particularly the farnesoid X receptor (FXR) [2] [8].
Table 1: Physiological Impact of 7β-Methyl-Cholic Acid in Hamster Models
Parameter | Control | Cholic Acid Fed | 7β-MCA Fed | Reference |
---|---|---|---|---|
Biliary CA (%) | 48 ± 3 | 52 ± 4 | 18 ± 2* | [1] |
Biliary CDCA (%) | 32 ± 2 | 30 ± 3 | 34 ± 3 | [1] |
Biliary 7β-MCA (%) | 0 | 0 | 41 ± 5* | [6] |
HMG-CoA Reductase Inhibition | - | 70% | 70% | [1] |
7α-Dehydroxylation of CA | 98% | 95% | <5%* | [1] |
*Statistically significant vs. controls (p<0.01)
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8